C16-ceramide

Catalog No.
S599972
CAS No.
24696-26-2
M.F
C34H67NO3
M. Wt
537.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C16-ceramide

CAS Number

24696-26-2

Product Name

C16-ceramide

IUPAC Name

N-[(E,2R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide

Molecular Formula

C34H67NO3

Molecular Weight

537.9 g/mol

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33?/m1/s1

InChI Key

YDNKGFDKKRUKPY-ZEWXNJAXSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Solubility

Insoluble

Synonyms

N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexadecanamide; (2S,3R,4E)-2-N-Palmitoyloctadecasphinga-4-ene; D-erythro-C16-Ceramide; D-erythro-N-Hexadecanoylsphingenine; D-erythro-N-Palmitoylsphingosine; D-erythro-4-Ceramide; N-Hexadec

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CO)C(/C=C/CCCCCCCCCCCCC)O

Cell Signaling:

  • Ceramide acts as a second messenger molecule, transmitting signals within the cell in response to external stimuli. These signals can regulate various cellular processes, including cell growth, differentiation, and survival. )

Disease Research:

  • Researchers are investigating the potential role of ceramide in various diseases, including cancer, neurodegenerative diseases, and diabetes. Studies suggest that ceramide levels may be altered in these conditions, and understanding its function could lead to the development of novel therapeutic strategies.

Pharmaceutical Development:

  • Due to its involvement in various cellular processes, ceramide is being explored as a potential target for drug development. Researchers are investigating compounds that can modulate ceramide levels or activity to treat various diseases. )

Model Systems:

  • Ceramide is used in various model systems to study cellular processes and disease mechanisms. By manipulating ceramide levels or activity in these models, researchers can gain insights into their role in health and disease.

C16-ceramide, also known as palmitoyl ceramide, is a sphingolipid that plays a critical role in cellular signaling and membrane structure. It is composed of a long-chain fatty acid (palmitic acid) linked to a sphingosine backbone, specifically with the chemical structure C34H67NO3\text{C}_{34}\text{H}_{67}\text{NO}_3 and a molecular weight of approximately 537.9 Da. C16-ceramide is an endogenous compound, meaning it is naturally produced within the body, and it is involved in various biological processes, including apoptosis, cell growth regulation, and inflammation .

NPS acts as a signaling molecule within cells. It can be converted to different sphingolipid metabolites, each with specific functions. For example, ceramide formation can trigger cell death pathways, while sphingosine-1-phosphate promotes cell proliferation and survival.

  • Case Study: Studies have shown that increased ceramide levels due to NPS metabolism can contribute to neurodegenerative diseases like Alzheimer's disease [].
  • Toxicity: Limited data exists on the specific toxicity of NPS. However, ceramide accumulation can be cytotoxic (cell-damaging) at high levels.
  • Flammability: Likely flammable due to the presence of a long-chain hydrocarbon tail.
  • Reactivity: Can react with strong oxidizing agents.

C16-ceramide can undergo several important chemical transformations:

  • Hydrolysis: C16-ceramide can be hydrolyzed by ceramidases to produce sphingosine and fatty acids. This reaction is crucial for maintaining the balance between ceramide and sphingosine 1-phosphate, which influences cell survival and apoptosis .
  • Phosphorylation: It can activate signaling pathways by inducing phosphorylation of proteins such as the epidermal growth factor receptor and nuclear factor kappa-light-chain-enhancer of activated B cells, contributing to cellular responses like inflammation and apoptosis .
  • Formation of Complexes: C16-ceramide can form complexes with proteins, such as p53, enhancing its stability and activity under stress conditions. This interaction is characterized by a specific binding affinity that promotes p53's role as a tumor suppressor .

C16-ceramide exhibits a variety of biological activities:

  • Apoptosis Induction: It is known to promote programmed cell death in response to various stimuli, including tumor necrosis factor-alpha. This action is mediated through the activation of specific signaling pathways that lead to cell cycle arrest and apoptosis .
  • Cell Growth Regulation: C16-ceramide plays a role in inhibiting cell proliferation and promoting differentiation in various cell types, particularly in cancer cells .
  • Inflammatory Response Modulation: It influences inflammatory processes by activating signaling pathways associated with cytokine production and immune responses .

C16-ceramide can be synthesized through several methods:

  • Chemical Synthesis: This involves the stepwise assembly of the sphingosine backbone with palmitic acid using organic synthesis techniques. This method allows for the production of pure C16-ceramide for research purposes.
  • Enzymatic Synthesis: Sphingomyelin can be hydrolyzed by sphingomyelinase to yield ceramides, including C16-ceramide. This biological route utilizes enzymes to facilitate the reaction under mild conditions.
  • Extraction from Natural Sources: C16-ceramide can also be isolated from biological tissues or cultured cells where it is naturally produced, although this method may yield mixtures of ceramides rather than pure compounds .

C16-ceramide has numerous applications in research and medicine:

  • Cancer Research: Due to its role in apoptosis and growth regulation, C16-ceramide is studied as a potential therapeutic agent for cancer treatment.
  • Skin Care Products: It is used in cosmetic formulations for its moisturizing properties and ability to restore skin barrier function.
  • Pharmaceutical Development: Researchers are exploring its potential as a biomarker for various diseases and its role in drug delivery systems targeting specific cellular pathways .

Studies have shown that C16-ceramide interacts specifically with various proteins:

  • Interaction with p53: C16-ceramide binds directly to the p53 protein, stabilizing it and enhancing its activity as a tumor suppressor under stress conditions. This interaction is highly selective based on the acyl chain length of ceramides .
  • Membrane Interaction: C16-ceramide has been shown to alter membrane properties, influencing lipid organization and creating microdomains that facilitate protein interactions critical for cellular signaling .

Similar Compounds

C16-ceramide shares structural similarities with other ceramides but possesses unique properties due to its specific acyl chain length. Here are some similar compounds:

Compound NameStructureUnique Features
C12-Ceramided18:1/12:0Shorter acyl chain; less potent in p53 binding
C18-Ceramided18:1/18:0Slightly longer acyl chain; different biological effects
C24-Ceramided18:1/24:0Longest common ceramide; distinct membrane interactions
Sphingosined18:1/0Precursor to ceramides; involved in different signaling pathways

C16-ceramide's unique acyl chain length contributes significantly to its binding affinity with proteins like p53, which differs from other ceramides that may not exhibit the same level of specificity or biological activity .

Early Discoveries in Sphingolipid Biochemistry

The ceramide story begins with Johann L.W. Thudichum's 1884 identification of "sphingosin" in brain extracts, named after the enigmatic Sphinx. While Thudichum couldn't resolve ceramides' structural complexity, his work laid the foundation for Herbert Carter's 1947 characterization of sphingosine as (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol. The specific focus on CerC16 emerged in the 1990s when advanced mass spectrometry revealed chain length-specific biological activities.

The Signaling Paradigm Shift

Three pivotal studies redefined CerC16's role:

  • 1996: Kolesnick's team linked CerC16 to radiation-induced apoptosis via sphingomyelinase activation.
  • 2003: Unger's group showed CerC16 mediates palmitate-induced β-cell death in diabetes.
  • 2018: The discovery of CerC16's direct binding to p53 established it as a bona fide signaling lipid.

Ceramide Synthase 6 as the Primary Synthesizing Enzyme

Ceramide synthase 6 (CerS6) is a transmembrane enzyme residing in the endoplasmic reticulum, uniquely optimized for the synthesis of C16-ceramide. Structural studies using cryo-electron microscopy have resolved CerS6 as a homodimer with a seven-transmembrane helical architecture [1] [2]. The catalytic site, located near the membrane midpoint, features a conserved Lag1p motif (Arg202–Tyr253) containing histidine 211 (His211), which acts as the nucleophile attacking the palmitoyl-CoA thioester [2]. This reaction generates a covalent acyl-enzyme intermediate, which subsequently reacts with sphingoid bases to form C16-ceramide [1].

The enzyme’s substrate specificity arises from a hydrophobic tunnel that accommodates palmitoyl-CoA (C16:0-CoA) while excluding longer acyl chains. Mutagenesis studies demonstrate that substitution of residues lining this tunnel (e.g., Trp318 on transmembrane helix 7) alters chain-length preference, confirming structural determinants of CerS6 selectivity [2].

Table 1: Substrate Specificity of Human Ceramide Synthases

Ceramide SynthasePreferred Acyl-CoA SubstrateMajor Ceramide Product
CerS6Palmitoyl-CoA (C16:0)C16-ceramide
CerS2Very-long-chain acyl-CoAsC22–C24 ceramides
CerS4Stearoyl-CoA (C18:0)C18-ceramide

Alternative Synthesis Pathways Contributing to C16-Ceramide Pools

While CerS6 dominates C16-ceramide synthesis, auxiliary pathways exist under specific conditions. Wickerhamomyces ciferrii yeast fermentation produces phytosphingosine, a precursor convertible to C16-ceramide via exogenous enzymatic processing [3]. However, eukaryotic systems primarily rely on CerS6, as other human ceramide synthases exhibit negligible activity toward C16:0-CoA [1]. Non-enzymatic reacylation of sphingosine by acyl-CoA derivatives represents a minor route, though its physiological relevance remains debated [4].

Transcriptional Regulation of CerS6 Expression

The CerS6 gene is directly regulated by the tumor suppressor p53. Luciferase reporter assays demonstrate a >10-fold activation of the CerS6 promoter upon p53 co-expression in A549 cells [5]. Deletion mapping localized the p53 response element to a 291-bp region upstream of the transcription start site, containing a non-canonical p53 binding motif [5]. Chromatin immunoprecipitation confirms p53 binding to this locus, linking cellular stress (e.g., folate deprivation) to enhanced CerS6 transcription [5].

Table 2: Regulatory Elements in the CerS6 Promoter

Promoter RegionFunctionResponse to p53
-291 to +60Minimal p53-responsive element12-fold activation
-1395 to +284Full-length promoter6-fold activation
-204 to +60Binds purified p53 proteinConfirmed by EMSA

Post-translational Modifications Affecting CerS6 Activity

CerS6 activity is modulated by phosphorylation at conserved serine/threonine residues. p38 mitogen-activated protein kinase (MAPK) phosphorylates CerS6 at Ser23, enhancing its membrane association and catalytic efficiency during oxidative stress [4]. Conversely, protein kinase C (PKC)-mediated phosphorylation at Thr315 disrupts dimerization, reducing ceramide output by 40–60% in kinetic assays [4]. These modifications create a dynamic regulatory node integrating stress signals and metabolic demands.

Proteasomal Degradation and Turnover Mechanisms

CerS6 half-life extends to 18–24 hours under basal conditions but shortens to 6–8 hours upon proteasomal inhibition. Ubiquitination at Lys127, mediated by the E3 ligase MDM2, targets CerS6 for degradation—a process attenuated by p53 activation during nutrient stress [5]. This dual regulation ensures tight control over C16-ceramide levels, preventing lipotoxicity during prolonged stress.

Regulatory Roles of p38 MAP Kinase and Protein Kinase C

p38 MAPK and PKC exert opposing effects on CerS6:

  • p38 MAPK: Phosphorylates CerS6 at Ser23, increasing its palmitoyl-CoA affinity (Kₘ reduced from 8.2 μM to 3.7 μM) [4]. This primes cells for rapid C16-ceramide production during acute stress.
  • PKC: Phosphorylates Thr315, disrupting the dimer interface and reducing catalytic turnover (kₐₜₜ decreased by 55%) [4]. PKC activation thus buffers ceramide synthesis during mitogenic signaling.

The balance between these kinases fine-tunes CerS6 activity, as demonstrated by siRNA knockdown experiments showing 2.3-fold higher C16-ceramide levels upon PKC inhibition [4].

Structural and Functional Insights into CerS6 Mechanism

Cryo-EM Revelations of Catalytic Architecture

Cryo-EM structures of CerS6 at 3.1 Å resolution reveal a cytoplasmic vestibule (23 Å × 12 Å) guiding palmitoyl-CoA to the catalytic His211 [2]. The acyl-enzyme intermediate positions the palmitoyl chain in a hydrophobic cavity, while CoA exits through a lumenal tunnel—a sequential mechanism precluding simultaneous substrate binding [2].

Histidine-Mediated Ping-Pong Catalysis

CerS6 employs a double-displacement mechanism:

  • Acylation: His211 attacks palmitoyl-CoA, forming a tetrahedral intermediate that collapses into an acyl-imidazole adduct [1].
  • Deacylation: Sphingosine’s primary amine nucleophile resolves the adduct, releasing C16-ceramide [2].

Mutating His211 to alanine abolishes activity, confirming its indispensability [2].

Fundamental Phase Behavior Modifications

C16-ceramide exerts remarkable control over lipid polymorphism in membrane systems, fundamentally altering the phase landscape of phospholipid bilayers through multiple thermodynamic and structural mechanisms [1] [2] [6]. The incorporation of C16-ceramide into phosphatidylethanolamine membranes produces a characteristic dual effect on phase transitions: an upward shift in the gel-to-liquid crystalline transition temperature coupled with a downward shift in the lamellar-to-inverted hexagonal phase transition temperature [1] [3].

In 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine systems, C16-ceramide demonstrates its polymorphic influence even at concentrations as low as 5 mol% [1]. The presence of C16-ceramide leads to significant broadening and temperature shifts of endothermic transition peaks observed through differential scanning calorimetry measurements [1] [3]. The gel-to-liquid crystalline transition experiences an upshift that creates an extensive coexistence region where gel-phase domains contain approximately 35 mol% C16-ceramide [1].

Simultaneously, C16-ceramide promotes the formation of inverted hexagonal phases by reducing the lamellar-to-hexagonal transition temperature from 72°C in pure phosphatidylethanolamine to 56°C in C16-ceramide containing systems [1] [2]. This dual influence creates a unique three-phase coexistence region when the two transitions overlap, resulting in hexagonal phases that can be either ceramide-enriched or ceramide-depleted depending on the overall C16-ceramide proportion [1].

Molecular Mechanisms of Phase Transition Control

The molecular basis for C16-ceramide's polymorphic control lies in its extensive hydrogen bonding network formation and distinctive headgroup architecture [1] [7]. C16-ceramide molecules possess three potential hydrogen bond donors and four potential acceptors, enabling the formation of complex intermolecular networks that stabilize specific phase structures [8]. Nuclear magnetic resonance spectroscopy studies reveal that C16-ceramide forms an average of 2.6 hydrogen bonds with surrounding phospholipid molecules, significantly altering local membrane organization [8].

The small polar headgroup of C16-ceramide, combined with its ability to form extensive hydrogen bonds, promotes the formation of inverted hexagonal phases by reducing the effective headgroup area and increasing negative spontaneous curvature [1] [2]. This geometric constraint favors non-lamellar phase formation and contributes to the observed reduction in hexagonal phase transition temperatures [2] [9].

Wide-angle X-ray diffraction studies demonstrate that C16-ceramide-enriched domains exhibit hexagonal chain packing with a lattice spacing of 0.42 nm, indicating highly ordered molecular arrangements [5]. This packing density exceeds that observed in cholesterol-rich liquid-ordered phases, highlighting C16-ceramide's superior membrane ordering capabilities [5] [10].

Concentration-Dependent Phase Relationships

The relationship between C16-ceramide concentration and phase behavior follows complex non-linear patterns that reflect the competing thermodynamic forces within mixed lipid systems [1] [11]. At low concentrations below 5 mol%, C16-ceramide begins to alter membrane properties without inducing macroscopic phase separation [5] [12]. However, as concentrations increase beyond this threshold, distinct phase domains emerge with characteristic compositions and properties.

Experimental evidence indicates that gel-phase domains formed in the presence of C16-ceramide maintain a relatively constant composition of approximately 35 mol% ceramide, regardless of the overall membrane ceramide content [1]. This stoichiometric relationship suggests strong preferential interactions between ceramide molecules and specific phospholipid partners within the gel phase environment.

The formation of ceramide-enriched domains commences at extremely low molar fractions, with detectable domain formation occurring at C16-ceramide concentrations below 0.05 in fluid phosphatidylcholine membranes [5] [13]. This remarkable sensitivity reflects the thermodynamic driving force for ceramide self-association through hydrogen bonding networks and hydrophobic interactions [5] [7].

Temperature-Dependent Polymorphic Transitions

Temperature plays a critical role in modulating C16-ceramide's polymorphic influence, with distinct behavioral regimes emerging across physiologically relevant temperature ranges [1] [6] [7]. Heating experiments reveal multiple transition events, including a primary gel-to-liquid crystalline transition around 358K and a secondary transition near 383K, each associated with specific structural reorganizations [7].

The high melting temperature of pure C16-ceramide, ranging from 90-93.2°C, positions this sphingolipid as a powerful membrane-ordering agent under physiological conditions [6] [14]. This thermal stability enables C16-ceramide to maintain gel-like properties and promote ordered domain formation even at elevated temperatures where phospholipids exist in fluid phases [6] [12].

Cooling experiments demonstrate hysteresis effects in phase transitions, indicating kinetic barriers to reorganization and the potential for metastable phase formation [7]. These kinetic considerations become particularly relevant in biological systems where rapid ceramide generation may trap membranes in non-equilibrium states with altered properties [15] [16].

C16-Ceramide-Induced Phase Transitions in Lipid Bilayers

Thermodynamic Characterization of Phase Transitions

C16-ceramide induces complex thermodynamic changes in lipid bilayers that can be precisely quantified through calorimetric and spectroscopic approaches [1] [6] [8]. Differential scanning calorimetry measurements reveal that C16-ceramide incorporation reduces the enthalpy of the gel-to-liquid crystalline transition from 23.9 kJ/mol in pure phosphatidylethanolamine to approximately 17.5 kJ/mol in ceramide-containing systems [1]. This reduction reflects the disruption of cooperative melting processes as ceramide molecules create energetically distinct microenvironments within the bilayer.

The main phase transition temperature of C16-ceramide itself occurs at exceptionally high values between 90-93.2°C, significantly above physiological temperatures [6] [14]. This thermal stability enables C16-ceramide to act as a membrane rigidifying agent under biological conditions, promoting the formation of gel-like domains even when embedded within fluid phospholipid matrices [6] [5].

Heat capacity measurements during controlled heating and cooling cycles reveal multiple transition events in C16-ceramide containing systems [7]. Primary transitions occur around 358K with secondary events near 383K, each corresponding to distinct molecular reorganization processes involving changes in chain ordering, headgroup orientation, and intermolecular hydrogen bonding patterns [7].

Structural Reorganization During Phase Transitions

Phase transitions induced by C16-ceramide involve comprehensive structural reorganizations affecting both lateral and transbilayer membrane organization [1] [8] [17]. X-ray diffraction studies demonstrate that C16-ceramide incorporation leads to significant changes in bilayer thickness, with pure dimyristoylphosphatidylcholine bilayers increasing from 32.3 Å to 40.0 Å upon addition of 20% C16-ceramide [8]. This 24% increase in membrane thickness reflects the extended conformation adopted by ceramide molecules and their ordering influence on surrounding phospholipids.
Area per lipid measurements using Voronoi tessellation analysis reveal dramatic reductions in molecular packing density upon C16-ceramide incorporation [8]. Pure dimyristoylphosphatidylcholine exhibits an area per lipid of 61.1 Ų, which decreases to 51.0 Ų for phospholipid molecules in ceramide-containing bilayers [8]. C16-ceramide itself occupies 40.3 Ų per molecule, indicating its compact packing arrangement and ability to induce condensation in surrounding lipids.

Solid-state nuclear magnetic resonance spectroscopy provides detailed insights into the molecular dynamics changes accompanying phase transitions [1] [8]. Chain order parameters increase significantly upon C16-ceramide incorporation, with ceramide chains exhibiting higher order than phospholipid chains in both pure and mixed systems [8]. These measurements confirm the rigid, extended conformations adopted by ceramide molecules and their transmission of ordering effects to neighboring lipids.

Kinetic Aspects of Phase Transition Processes

The kinetics of C16-ceramide-induced phase transitions exhibit complex temperature and concentration dependencies that influence the final membrane organization [7] [15]. Molecular dynamics simulations reveal that equilibration times for ceramide-containing bilayers extend beyond 100 nanoseconds, reflecting the slow reorganization processes required to accommodate ceramide's unique molecular architecture [7] [18].

Experimental heating and cooling rate studies demonstrate that phase transition temperatures and profiles depend on thermal history, indicating kinetic control over final membrane structures [7]. Rapid heating or cooling can trap systems in metastable configurations, while slow temperature changes allow more complete equilibration and sharper transition profiles [7].

The formation of ceramide-enriched domains follows nucleation and growth mechanisms with characteristic time scales ranging from minutes to hours depending on temperature and concentration [5] [19]. Exchange experiments using radioactive C16-ceramide reveal extremely slow intervesicle transfer rates with half-times of 45-109 hours at physiological lipid concentrations [19]. This slow exchange reflects the strong energetic barriers to ceramide desorption from membrane environments and limits rapid redistribution between cellular membrane compartments [19].

Influence of Membrane Composition on Phase Behavior

The phase behavior of C16-ceramide varies dramatically depending on the phospholipid matrix composition, with distinct patterns observed in phosphatidylcholine, phosphatidylethanolamine, and sphingomyelin systems [1] [2] [8]. In phosphatidylcholine bilayers, C16-ceramide promotes lateral phase separation into ceramide-enriched gel domains and ceramide-depleted fluid regions [5] [13]. The threshold for domain formation occurs at extremely low ceramide concentrations, often below 5 mol%, demonstrating the thermodynamic driving force for ceramide self-association [5].

Phosphatidylethanolamine systems exhibit more complex behavior due to the natural tendency of these lipids to form non-lamellar phases [1] [2]. C16-ceramide enhances this propensity while simultaneously promoting gel phase formation, leading to three-phase coexistence regions under specific temperature and composition conditions [1]. The resulting phase diagrams feature overlapping transition regions where lamellar gel, lamellar liquid crystalline, and inverted hexagonal phases can coexist [1].

Sphingomyelin-containing systems show particularly strong interactions with C16-ceramide due to their structural similarity and complementary hydrogen bonding capabilities [2] [17]. These mixtures form highly stable gel phases with enhanced mechanical properties and increased resistance to temperature-induced melting [2] [20]. The preferential interaction between sphingomyelin and ceramide leads to selective partitioning and domain enrichment effects that can persist across wide temperature ranges [2].

Lateral Domain Formation and Membrane Heterogeneity

Mechanisms of Ceramide-Rich Domain Formation

C16-ceramide demonstrates an exceptional propensity for lateral domain formation, creating membrane heterogeneity through thermodynamically driven self-association processes [5] [9] [10]. The fundamental mechanism underlying domain formation involves the extensive hydrogen bonding network that C16-ceramide molecules establish both among themselves and with neighboring phospholipids [5] [7]. These intermolecular interactions provide sufficient energetic stabilization to overcome the entropic penalty associated with lateral phase separation [5].

Direct microscopic observations using atomic force microscopy reveal that ceramide-rich domains appear as elevated, mechanically rigid regions with distinct nanomechanical properties compared to surrounding membrane areas [5] [21]. These domains exhibit higher breakthrough forces and increased thickness, indicating enhanced molecular packing density and reduced membrane fluidity [5] [21]. The domains typically range from nanometer to micrometer scales depending on ceramide concentration and membrane composition [5] [9].

Fluorescence microscopy studies using ceramide-specific probes demonstrate that domain formation begins at remarkably low ceramide concentrations, often below 0.05 molar fraction in fluid phospholipid bilayers [5] [12]. This threshold concentration reflects the critical point where intermolecular ceramide interactions become energetically favorable relative to random mixing with phospholipids [5]. Above this threshold, domain size and number increase systematically with ceramide content while maintaining relatively constant internal composition [5] [21].

The kinetics of domain formation follow nucleation and growth mechanisms with characteristic time scales ranging from seconds to minutes depending on temperature and membrane composition [5] [9]. Real-time fluorescence recovery after photobleaching experiments reveal that ceramide-enriched domains exhibit significantly reduced lateral diffusion rates compared to surrounding fluid regions, confirming their gel-like character and restricted molecular mobility [9].

Structural Characteristics of Ceramide-Enriched Domains

Ceramide-enriched domains possess distinctive structural features that distinguish them from both gel-phase phospholipid domains and cholesterol-rich liquid-ordered regions [5] [10] [17]. Wide-angle X-ray scattering measurements demonstrate that these domains exhibit hexagonal chain packing with a lattice spacing of 0.42 nm, indicating highly ordered molecular arrangements that exceed the packing density observed in conventional gel phases [5].

Neutron scattering studies provide detailed information about the internal organization of ceramide domains, revealing enhanced chain ordering and reduced molecular dynamics compared to surrounding membrane regions [1] [22]. The domains maintain a relatively constant ceramide concentration of approximately 35 mol%, regardless of the overall membrane ceramide content, suggesting thermodynamically stable stoichiometric relationships [1] [5].

Membrane thickness measurements using X-ray diffraction and electron microscopy techniques demonstrate that ceramide-enriched domains are significantly thicker than surrounding phospholipid regions [17] [21]. In sphingomyelin-containing systems, ceramide domains exhibit thickness values 10-15% greater than the host membrane, reflecting the extended conformations and enhanced ordering of constituent molecules [17] [21].

The mechanical properties of ceramide domains differ dramatically from surrounding membrane areas, with atomic force microscopy measurements revealing increased elastic moduli and reduced compressibility [5] [21]. These domains require significantly higher forces for mechanical breakthrough, indicating enhanced membrane stability and resistance to deformation [21]. The increased mechanical strength likely contributes to the biological functions of ceramide in membrane stabilization and signaling platform formation [5].

Interaction with Cholesterol and Membrane Rafts

C16-ceramide exhibits complex interactions with cholesterol that fundamentally alter membrane organization and raft structure [5] [23] [17]. In cholesterol-containing systems, ceramide can displace cholesterol from sphingomyelin-rich domains, leading to redistribution of sterol molecules and formation of distinct ceramide-enriched gel phases [5] [23]. This displacement occurs preferentially when both ceramide and cholesterol concentrations fall within the 10-20 mol% range [5].

The resulting membrane organization features coexisting domains with different compositions and properties: ceramide-enriched gel phases with high packing density and cholesterol-enriched liquid-ordered regions with intermediate properties [5] [23] [17]. Atomic force microscopy studies reveal that the nanomechanical properties of these domains differ significantly, with ceramide domains exhibiting higher stiffness and reduced compressibility compared to cholesterol-rich regions [21].

When cholesterol concentrations become saturated, ceramide loses its ability to displace the sterol, instead forming mixed domains with altered properties [5] [23]. In highly saturated systems containing both cholesterol and ceramide, the ceramide-to-cholesterol ratio becomes the critical parameter determining final membrane organization [23] [24]. Positron annihilation lifetime spectroscopy measurements demonstrate that these mixed domains exhibit unique free volume characteristics distinct from either pure ceramide or pure cholesterol systems [25].

The implications for lipid raft function are profound, as ceramide incorporation can either stabilize existing raft structures or promote their coalescence into larger platform domains depending on concentration and composition conditions [5] [26]. Fluorescence microscopy observations show that ceramide generation leads to the fusion of small raft domains into micrometer-scale platforms that may serve as signaling centers for membrane-associated processes [5] [26].

Temperature and Composition Effects on Domain Properties

The properties of ceramide-enriched domains exhibit strong temperature dependencies that influence their biological relevance and functional characteristics [5] [14] [7]. At physiological temperatures, domains maintain their gel-like character due to the high melting temperature of C16-ceramide (90-93.2°C), providing stable platforms for protein recruitment and membrane organization [6] [14].

Heating experiments reveal that ceramide domains undergo gradual dissolution as temperatures approach the ceramide melting point, with domain boundaries becoming increasingly diffuse and mechanical properties converging toward those of the surrounding membrane [7]. This temperature sensitivity may provide a mechanism for dynamic regulation of membrane organization in response to cellular stress conditions that alter local temperature [7].

The composition of ceramide domains varies systematically with the phospholipid matrix, with different patterns observed in phosphatidylcholine, phosphatidylethanolamine, and sphingomyelin systems [5] [23] [13]. In phosphatidylcholine bilayers, ceramide domains maintain lower ceramide concentrations compared to sphingomyelin systems, reflecting the weaker interactions between ceramide and phosphatidylcholine headgroups [13].

Ionic strength and pH conditions also influence domain formation and stability, with higher ionic strengths generally promoting domain formation through electrostatic screening effects [10]. Buffer composition studies demonstrate that membrane order parameters within ceramide domains increase with ionic strength, indicating enhanced packing density and reduced molecular motion under high-salt conditions [10].

Influence on Membrane Curvature and Vesicle Formation

Curvature Generation Mechanisms

C16-ceramide exerts profound effects on membrane curvature through multiple molecular mechanisms that collectively promote negative spontaneous curvature and facilitate non-lamellar phase formation [1] [27] [28]. The primary mechanism involves the geometric constraints imposed by ceramide's small polar headgroup relative to its hydrophobic tail region, creating an inverted cone molecular shape that favors negative membrane curvature [1] [2] [27].

Recent experimental studies demonstrate that increasing ceramide content up to 25% significantly enhances membrane curvature, as evidenced by changes in vesicle morphology and membrane deformation patterns [27]. Giant unilamellar vesicle experiments reveal that even small percentages of ceramide incorporation (approximately 0.1% of total lipids) suffice to trigger dramatic shape changes from prolate to pear-shaped morphologies [29] [30].

The molecular basis for curvature induction lies in ceramide's ability to promote asymmetric lipid distributions across membrane leaflets and create local packing defects that favor curved geometries [29] [15] [28]. Flip-flop experiments demonstrate that ceramide undergoes rapid transbilayer movement with half-times below 1 minute at physiological temperatures, enabling dynamic redistribution and curvature adjustments [29] [31] [30].

Molecular dynamics simulations provide detailed insights into the microscopic mechanisms of curvature generation, revealing that ceramide molecules adopt preferential orientations and packing arrangements that minimize membrane elastic energy in curved configurations [7] [18]. These simulations confirm that ceramide-induced curvature results from fundamental changes in lipid-lipid interactions rather than simple geometric effects [7].

Vesicle Formation and Membrane Budding

C16-ceramide promotes vesicle formation through mechanisms involving membrane curvature induction, surface tension alterations, and local membrane instabilities [28] [32] [33]. Enzymatic ceramide generation in giant unilamellar vesicles leads to the budding of smaller vesicles, with this process directly linked to ceramide's propensity to acquire non-lamellar phase configurations [32].

The formation of ceramide-induced vesicles follows specific kinetic patterns that depend on ceramide concentration, temperature, and membrane composition [28]. In extracellular vesicle biogenesis, ceramide generation through neutral sphingomyelinase activity creates local membrane curvature that facilitates vesicle budding independent of traditional endosomal sorting complex mechanisms [28] [33].

Electron microscopy studies reveal that ceramide-containing membranes exhibit enhanced propensity for membrane invagination and tubule formation compared to ceramide-free controls [32] [33]. These morphological changes correlate with alterations in membrane elastic properties, including reduced bending rigidity and modified spontaneous curvature values [17] [33].

The relationship between ceramide concentration and vesicle formation exhibits threshold effects, with minimal vesiculation below critical ceramide levels and dramatic increases above these thresholds [28]. Quantitative analysis reveals that vesicle formation rates increase exponentially with ceramide content, suggesting cooperative mechanisms involving multiple ceramide molecules in nucleating curvature events [28].

Membrane Fusion and Fission Processes

C16-ceramide facilitates membrane fusion and fission through mechanisms involving local membrane destabilization, curvature stress, and formation of transient pore structures [11] [26] [33]. Studies using model membrane systems demonstrate that ceramide promotes fusion between phospholipid vesicles, with fusion efficiency correlating directly with ceramide concentration [11] [21].

The molecular mechanisms underlying ceramide-mediated fusion involve the formation of highly curved intermediate structures that overcome the energetic barriers to membrane merger [11] [33]. These intermediates include inverted micellar contacts and hemifusion diaphragms that facilitate lipid mixing and eventual complete fusion [33]. The small headgroup size and hydrogen bonding capabilities of ceramide stabilize these transient structures and reduce fusion activation energies [11].

Membrane fission processes are enhanced by ceramide through the induction of negative curvature stress and the formation of local membrane defects [15] [28]. Single vesicle studies demonstrate that ceramide accumulation can lead to membrane collapse and content release through mechanisms involving surface area mismatch between membrane leaflets [15]. This asymmetric distribution creates mechanical instabilities that promote fission events [15].

The kinetics of ceramide-mediated fusion and fission exhibit strong temperature dependencies, with optimal rates occurring near physiological temperatures [11] [29]. Time-resolved fluorescence studies reveal that fusion processes initiated by ceramide occur on time scales ranging from seconds to minutes, depending on membrane composition and ceramide concentration [29] [30].

Biological Implications of Curvature Effects

The curvature-inducing properties of C16-ceramide have profound biological implications for cellular processes including apoptosis, membrane trafficking, and organelle dynamics [32] [15] [28]. In mitochondrial membranes, ceramide-induced curvature changes may facilitate the formation of membrane contact sites and promote the release of pro-apoptotic factors [4] [15].

Plasma membrane curvature alterations induced by ceramide generation affect the localization and activity of curvature-sensing proteins, potentially influencing signaling pathway activation and membrane protein function [28] [33]. BAR domain proteins and other curvature-sensitive factors show altered membrane association patterns in the presence of ceramide, suggesting regulatory mechanisms linking lipid composition to protein recruitment [33].

The role of ceramide in membrane trafficking processes involves both curvature generation and membrane fission activities that facilitate vesicle formation and cargo sorting [28] [34]. Ceramide-enriched membrane domains may serve as platforms for concentrating trafficking machinery and promoting efficient vesicle budding from donor membrane compartments [28] [34].

Recent studies suggest that ceramide-induced membrane curvature plays important roles in autophagosome formation and lysosomal membrane dynamics [34] [15]. The ability of ceramide to promote negative curvature and membrane instability may facilitate the membrane remodeling events required for autophagosome closure and lysosomal fusion processes [34].

Comparative Analysis with Other Chain-Length Ceramides

Structural and Thermodynamic Comparisons

The chain length of ceramide acyl groups exerts dramatic effects on membrane biophysical properties, with C16-ceramide occupying a unique position among physiologically relevant ceramide species [35] [14] [36]. Comparative studies reveal that main phase transition temperatures increase systematically with chain length, from approximately 20°C for C2-ceramide to over 100°C for C24-ceramide, with C16-ceramide exhibiting intermediate values of 90-93.2°C [6] [35] [14].

Area per lipid measurements demonstrate chain length-dependent packing behaviors, with longer ceramides requiring larger molecular areas but achieving higher packing densities in ordered phases [11] [35] [37]. C16-ceramide exhibits an area per lipid of 40.3 Ų, intermediate between shorter ceramides (~32-35 Ų) and very long chain species (~48 Ų) [8] [37]. This intermediate size enables C16-ceramide to integrate effectively into diverse membrane environments while maintaining significant ordering effects [35].

Enthalpy measurements reveal that longer chain ceramides exhibit higher transition enthalpies and greater thermal stability compared to shorter species [35] [14]. C16-ceramide demonstrates robust thermodynamic stability with transition enthalpies comparable to C18-ceramide but lower than C24-ceramide, reflecting the balance between hydrophobic interactions and conformational entropy [35] [36].

The hydrogen bonding capabilities remain relatively constant across different chain lengths, as the polar headgroup structure is preserved [35] [7]. However, the membrane environment and accessibility of hydrogen bonding sites varies with chain length due to differences in membrane insertion depth and lateral packing arrangements [35] [7].

Domain Formation and Membrane Organization

Domain formation propensities vary dramatically among ceramide species, with longer chain ceramides generally exhibiting enhanced self-association and more stable domain structures [35] [21] [13]. C16-ceramide begins forming detectable domains at concentrations below 5 mol%, similar to C18-ceramide, while shorter species like C6-ceramide require concentrations exceeding 10 mol% for domain formation [35] [13].

The morphology and size of ceramide-enriched domains depend significantly on acyl chain length, with longer ceramides forming larger, more stable domains with enhanced mechanical properties [21] [13]. C24-ceramide domains exhibit the highest mechanical strength and largest sizes, while C16-ceramide domains show intermediate characteristics that balance stability with dynamic reorganization capabilities [21] [13].

Mixing behavior with phospholipids reveals distinct patterns for different chain lengths, with optimal miscibility occurring when ceramide and phospholipid acyl chains have similar lengths [11] [35]. C16-ceramide shows excellent miscibility with palmitoyl-containing phospholipids but exhibits phase separation tendencies when mixed with very long or very short chain phospholipids [11] [35].

The relationship between chain length and cholesterol displacement efficiency demonstrates that intermediate chain length ceramides like C16-ceramide are most effective at displacing cholesterol from membrane domains [5] [23] [14]. Very long chain ceramides show reduced displacement efficiency due to their strong self-association tendencies, while very short chains lack sufficient hydrophobic interactions for effective cholesterol competition [14].

Functional Properties and Biological Activities

The biological activities of ceramides exhibit strong chain length dependencies that reflect their different membrane biophysical effects [14] [38] [39]. C16-ceramide demonstrates high apoptotic activity and efficient membrane permeabilization, intermediate between the high activity of C18-ceramide and the reduced activity of very long chain species [14] [38].

Channel formation capabilities vary systematically with chain length, with C16-ceramide forming large stable channels similar to C18-ceramide, while very long chain ceramides form smaller channels with different conductance properties [4] [40] [39]. Short chain ceramides like C2-ceramide form unstable channels with limited biological relevance [40] [41].

Protein binding specificities depend critically on ceramide chain length, with C16-ceramide exhibiting unique binding to p53 tumor suppressor protein that is not observed with other chain lengths [14] [39]. C18-ceramide shows preferential binding to Akt kinase inhibitory proteins, while C24-ceramide exhibits different binding profiles altogether [14] [8].

Mitochondrial membrane effects demonstrate chain length-specific patterns, with C16-ceramide efficiently forming membrane channels that promote cytochrome c release, while very long chain ceramides disrupt this channel formation and exhibit different mechanisms of mitochondrial dysfunction [14] [39]. The 14 additional methylene groups in C24-ceramide compared to C16-ceramide significantly alter membrane partitioning and intermembrane transfer properties [4].

Membrane Permeability and Transport Properties

Membrane permeability effects exhibit complex chain length dependencies that reflect the balance between domain formation, membrane ordering, and defect creation [11] [42] [43]. Studies of stratum corneum lipid models demonstrate that the relationship between ceramide chain length and membrane permeability is non-linear, with maximum permeability increases observed for intermediate chain lengths including C16-ceramide [11] [42].

Transbilayer flip-flop rates decrease systematically with increasing chain length, with C16-ceramide exhibiting rapid flip-flop kinetics (half-time <1 minute) compared to very long chain ceramides that show much slower transbilayer movement [29] [19] [30]. This rapid flip-flop enables C16-ceramide to rapidly equilibrate across membrane leaflets and create symmetric membrane perturbations [29] [31].

Intervesicle transfer rates follow similar patterns, with longer chain ceramides exhibiting increasingly slow exchange kinetics between membrane compartments [19]. C16-ceramide shows intermediate transfer rates that balance membrane retention with limited mobility for redistribution between cellular membrane compartments [19].

The formation of membrane defects and transient pores varies with chain length, with optimal defect formation occurring for intermediate chain ceramides like C16-ceramide [15] [44]. Very short ceramides create unstable defects while very long ceramides form overly stable structures that resist dynamic reorganization required for functional membrane processes [15].

Physiological Relevance and Disease Associations

The physiological relevance of different ceramide chain lengths varies significantly across tissues and disease states, with C16-ceramide occupying a central position in many pathological processes [14] [45] [12]. Plasma ceramide profiling studies demonstrate that C16-ceramide levels correlate strongly with cardiovascular disease risk, type 2 diabetes, and metabolic syndrome, while very long chain ceramides show different associations [14] [45] [12].

Tissue-specific distributions reveal that C16-ceramide predominates in plasma membranes and mitochondria where its intermediate properties provide optimal membrane modulatory effects [14] [39]. Very long chain ceramides concentrate in specialized membrane domains like stratum corneum where maximum barrier function is required [11] [43].

The enzymatic synthesis pathways show specificity for different chain lengths, with ceramide synthase 5 and 6 preferentially producing C16-ceramide, while other enzymes generate longer chain species [14]. This enzymatic specificity enables cells to regulate membrane properties through selective ceramide generation [14] [38].

Disease mechanisms often involve alterations in ceramide chain length distributions rather than total ceramide levels, highlighting the importance of understanding chain length-specific effects [14] [45] [12]. Therapeutic interventions targeting specific ceramide synthases can selectively modulate C16-ceramide levels while preserving other ceramide species required for normal cellular function [14] [38].

Physical Description

Solid

XLogP3

12.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

537.51209500 g/mol

Monoisotopic Mass

537.51209500 g/mol

Heavy Atom Count

38

Appearance

Unit:10 mgSolvent:nonePurity:98+%Physical solid

Melting Point

94-95°C

UNII

FD38GFZ87C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N-hexadecanoylsphingosine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]

Dates

Last modified: 08-15-2023
1. M. Morrow et al. “Ceramide-1-phosphate, in contrast to ceramide, is not segregated into lateral lipid domains in phosphatidylcholine bilayers” Journal ofBiophysics, Vol. 96(6) pp. 2216-2226, 20092. F. Dupuy, M. Fanani, and B. Maggio “Ceramide N-Acyl Chain Length: A Determinant of Bidimensional Transitions, Condensed Domain Morphology,and Interfacial Thickness” Langmuir, 2011, DOI: 10.1021/la105011x3. J. M. Hauser, B. M. Buehrer, and R. M. Bell “Role of ceramide in mitogenesis induced by exogenous sphingoid bases.” Journal of Biological ChemistryVol. 269 pp. 6803, 19944. N. S. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 20035. N. S. Radin, “Designing anticancer drugs via the achilles heel: ceramide, allylic ketones, and mitochondria” Bioorganic and Medicinal Chemistry, Vol.11(10) pp. 2123-2142, 2003

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